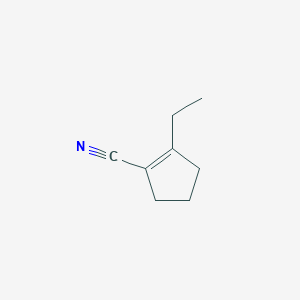
2-Ethylcyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylcyclopent-1-ene-1-carbonitrile is an organic compound characterized by a five-membered cyclopentene ring with an ethyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylcyclopent-1-ene-1-carbonitrile typically involves the reaction of cyclopentene with ethyl bromide in the presence of a strong base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethylcyclopent-1-ene-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethylcyclopentanone or 2-ethylcyclopentanoic acid.
Reduction: Formation of 2-ethylcyclopent-1-ene-1-amine.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
2-Ethylcyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethylcyclopent-1-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ethyl group and cyclopentene ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-1-ene-1-carbonitrile: Lacks the ethyl group, making it less hydrophobic and potentially less reactive.
2-Methylcyclopent-1-ene-1-carbonitrile: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Cyclohex-1-ene-1-carbonitrile: Larger ring size, which can influence its reactivity and interactions with other molecules.
Uniqueness
2-Ethylcyclopent-1-ene-1-carbonitrile is unique due to the presence of both an ethyl group and a nitrile group on a cyclopentene ring. This combination of functional groups and ring structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
87621-28-1 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
2-ethylcyclopentene-1-carbonitrile |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(7)6-9/h2-5H2,1H3 |
InChI Key |
JAWWBXIAQOQVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















